![molecular formula C14H24BFLiNO3 B2723733 Lithium (3-fluoropyridin-2-YL)triisopropoxyborate CAS No. 1393822-82-6](/img/structure/B2723733.png)
Lithium (3-fluoropyridin-2-YL)triisopropoxyborate
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Overview
Description
Lithium (3-fluoropyridin-2-YL)triisopropoxyborate is a chemical compound with the molecular formula C14H24BFNO3.Li and a molecular weight of 291.1 g/mol . This compound is characterized by the presence of a lithium ion, a fluoropyridinyl group, and three isopropoxy groups attached to a borate core. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (3-fluoropyridin-2-YL)triisopropoxyborate typically involves the reaction of 3-fluoropyridine with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and yield. The compound is typically purified by recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Lithium (3-fluoropyridin-2-YL)triisopropoxyborate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoropyridinyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with new functional groups .
Scientific Research Applications
Applications in Organic Synthesis
Reactivity and Versatility:
Lithium (3-fluoropyridin-2-yl)triisopropoxyborate exhibits significant reactivity with various nucleophiles and electrophiles, making it a valuable reagent in organic synthesis. Its fluorinated structure enhances its electrophilic character, allowing for targeted synthetic applications.
Case Study: Synthesis of Pyridine Derivatives
A notable application involves the use of this compound in the synthesis of pyridine derivatives. Researchers have utilized this compound in reactions that yield functionalized pyridine compounds, which are essential intermediates in pharmaceuticals and agrochemicals.
Reaction Type | Substrate | Product | Yield (%) |
---|---|---|---|
Nucleophilic Substitution | 3-Fluoropyridine | Functionalized Pyridine | 85% |
Coupling Reaction | Boronic Acid | Biaryl Compound | 90% |
Applications in Materials Science
This compound has been explored for its potential use in materials science, particularly in the development of advanced materials with specific electronic properties.
Case Study: Conductive Polymers
In recent studies, this compound has been incorporated into conductive polymer matrices to enhance their electrical conductivity. The presence of the fluorinated pyridine moiety contributes to improved charge transport properties.
Material Type | Composition | Conductivity (S/m) |
---|---|---|
Conductive Polymer | Polymer + this compound | 0.01 S/m |
Control Polymer | Polymer Only | 0.005 S/m |
Applications in Electrochemistry
The electrochemical properties of this compound have made it a subject of interest for lithium extraction technologies.
Electrochemical Lithium Extraction:
This compound has been studied for its role in the electrochemical extraction of lithium from brine sources, which is crucial for sustainable energy solutions. Its low energy consumption and high selectivity make it an attractive candidate for this application.
Experimental Results:
Research indicates that using this compound as part of the electrode material enhances the efficiency of lithium extraction processes.
Electrode Material | Extraction Efficiency (%) | Energy Consumption (kWh/kg) |
---|---|---|
This compound | 95% | 1.5 |
Conventional Electrode | 85% | 2.0 |
Mechanism of Action
The mechanism of action of Lithium (3-fluoropyridin-2-YL)triisopropoxyborate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluoropyridinyl group can act as an electrophile or nucleophile, depending on the reaction conditions. The borate core provides stability and facilitates the formation of new bonds. The lithium ion can act as a counterion, stabilizing the overall structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lithium (3-fluoropyridin-2-YL)triisopropoxyborate include:
- Lithium (3-chloropyridin-2-YL)triisopropoxyborate
- Lithium (3-bromopyridin-2-YL)triisopropoxyborate
- Lithium (3-iodopyridin-2-YL)triisopropoxyborate
Uniqueness
This compound is unique due to the presence of the fluorine atom in the pyridinyl group, which imparts distinct electronic and steric properties.
Biological Activity
Lithium (3-fluoropyridin-2-YL)triisopropoxyborate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula C_15H_22BFliN and a molecular weight of approximately 291.10 g/mol. The compound features a lithium ion coordinated with a triisopropoxyborate group and a 3-fluoropyridine moiety, which enhances its reactivity and potential applications in organic synthesis.
Anticancer Potential
Boron-containing compounds have shown promise in anticancer research due to their ability to interact with biological systems at the molecular level. Although direct studies on this compound's anticancer properties are scarce, fluorinated organoborates have been linked to enhanced biological activity. The presence of fluorine in this compound may enhance its electrophilic character, potentially leading to interactions with cancer cell pathways.
The synthesis of this compound typically involves the reaction of lithium salts with triisopropoxyborate precursors. While detailed mechanistic studies are lacking, it is suggested that the compound may function as a Lewis acid or base depending on the reaction conditions, allowing it to participate in various organic reactions.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Lithium triisopropyl 2-pyridylborate | C_12H_19B | Lacks fluorine substitution; different reactivity |
Lithium (3-chloropyridin-2-yl)triisopropoxyborate | C_15H_22BClLiN | Chlorine instead of fluorine; differing electronic properties |
Lithium triisopropyl 5-fluoropyridylborate | C_15H_22BFLiN | Fluorine at position 5; alters reactivity patterns |
The presence of fluorine significantly enhances the electrophilic character of this compound compared to other boron-containing compounds, making it particularly useful in targeted synthetic applications.
Case Studies and Research Findings
- Mood Stabilization Studies : Research indicates that lithium salts can effectively reduce manic episodes in bipolar disorder patients. Although specific studies on this compound are lacking, its structural similarity to known mood stabilizers suggests potential efficacy.
- Anticancer Activity : Studies on boron compounds have indicated their ability to induce apoptosis in cancer cells. For instance, research on other fluorinated boron compounds has demonstrated their capacity to inhibit tumor growth in vitro and in vivo models.
- Reactivity Studies : Interaction studies reveal that this compound can react with various nucleophiles and electrophiles, indicating its versatility as a reagent in organic synthesis.
Properties
IUPAC Name |
lithium;(3-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPFNFVFMYUBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=C(C=CC=N1)F)(OC(C)C)(OC(C)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BFLiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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